3-(2-chloropropanamido)-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide
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Overview
Description
3-(2-chloropropanamido)-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chloropropanamido)-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. A common approach might include:
Formation of Benzofuran Core: Starting with a suitable phenol derivative, cyclization reactions can be employed to form the benzofuran core.
Amidation: Introduction of the 2-chloropropanamido group through amidation reactions using appropriate reagents and catalysts.
Ethoxyphenyl Substitution: The ethoxyphenyl group can be introduced via electrophilic aromatic substitution or other suitable methods.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran core or the ethoxyphenyl group.
Reduction: Reduction reactions could target the amide or other functional groups.
Substitution: Various substitution reactions, such as nucleophilic or electrophilic substitutions, can modify the compound’s structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogenation catalysts.
Substitution: Reagents like halogens, alkylating agents, or acylating agents under appropriate conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
3-(2-chloropropanamido)-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide may have various applications in scientific research, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for its pharmacological properties, such as anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry: Possible applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-chloropropanamido)-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide would depend on its specific biological target. Generally, it might interact with enzymes, receptors, or other proteins, modulating their activity and affecting cellular pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds like 2-arylbenzofurans or 2-alkylbenzofurans.
Amido Compounds: Other amido-substituted benzofurans or related structures.
Uniqueness
3-(2-chloropropanamido)-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide may be unique in its specific combination of functional groups, which could confer distinct biological or chemical properties compared to similar compounds.
Properties
IUPAC Name |
3-(2-chloropropanoylamino)-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O4/c1-3-26-16-11-7-5-9-14(16)22-20(25)18-17(23-19(24)12(2)21)13-8-4-6-10-15(13)27-18/h4-12H,3H2,1-2H3,(H,22,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOLTXVYIBJWDBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C(C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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